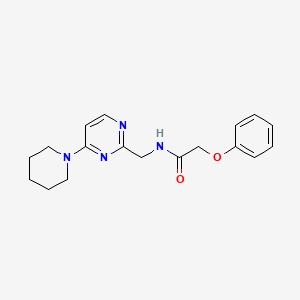

![molecular formula C9H9FN2O2S B2850474 4-fluoro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline CAS No. 1164476-27-0](/img/structure/B2850474.png)

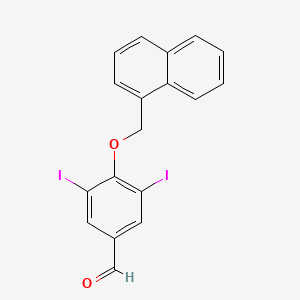

4-fluoro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The InChI code for “2-fluoro-4-(methylsulfanyl)aniline” is1S/C7H8FNS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 . This can be used to generate the molecular structure of the compound. Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-2-(methylsulfanyl)aniline” and “2-Fluoro-4-(methylsulphanyl)aniline” include a molecular weight of 157.21 . They are usually in liquid form and are stored at room temperature .Applications De Recherche Scientifique

Synthesis and Spectroscopic Properties

A study by Kulszewicz-Bajer, Różalska, and Kuryłek (2004) highlights a synthetic method involving SNAr coupling that led to the development of aniline tetramers. This method is significant for synthesizing oligomers with potential applications in materials science, particularly for conducting polymers and molecular electronics (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).

Palladium- and Nickel-Catalyzed Amination

The palladium- and nickel-catalyzed amination of aryl fluorosulfonates, as described by Hanley et al. (2016), showcases the application of fluoroanilines in forming C–N bonds. This process is crucial for pharmaceuticals and agrochemicals synthesis, demonstrating the versatility of fluoroanilines in cross-coupling reactions (Hanley et al., 2016).

Anticancer Activities

Li et al. (2006) investigated novel 1,4-disubstituted phthalazines, including derivatives of 4-fluoroaniline, for their anticancer activities. This research suggests the compound's utility in developing new anticancer agents, indicating a significant impact on medicinal chemistry (Li et al., 2006).

Electrochemical Polymerization

Cihaner and Önal (2002) explored the electrochemical behavior of fluoro-substituted aniline monomers, contributing to the field of conductive polymers. This study underscores the potential of fluoroanilines in producing materials with tailored electrical properties, relevant for sensors and electronic devices (Cihaner & Önal, 2002).

Sulfite Detection

Wu et al. (2017) synthesized a dipyridyltriphenylamine derivative for sulfite ion detection, showcasing the application of fluoroaniline derivatives in environmental monitoring and food safety. This chemodosimeter highlights the compound's role in developing sensitive and selective sensors (Wu et al., 2017).

Safety and Hazards

The safety information for “4-fluoro-2-(methylsulfanyl)aniline” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

4-fluoro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2S/c1-15-9(6-12(13)14)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3/b9-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSJTUJGPDBKPP-TWGQIWQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C[N+](=O)[O-])NC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS/C(=C\[N+](=O)[O-])/NC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Isobutylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2850391.png)

![(R)-3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2850392.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2850397.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2850403.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2850405.png)

![3-[2-(4-methylphenoxy)ethylsulfanyl]-5-phenyl-1H-1,2,4-triazole](/img/structure/B2850408.png)

![N-(2,5-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2850409.png)